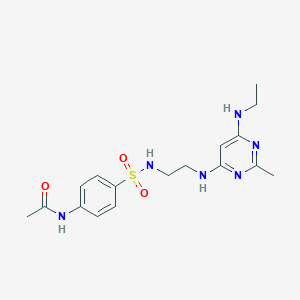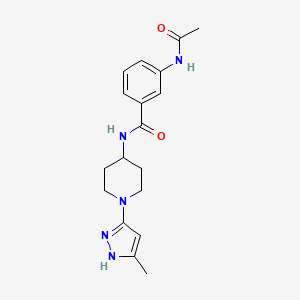
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide involves the inhibition of this compound, an enzyme that is involved in DNA repair. This compound is activated in response to DNA damage and plays a critical role in repairing single-strand breaks in DNA. Inhibition of this compound leads to the accumulation of DNA damage, which can be lethal to cancer cells, especially those with defects in the DNA repair pathway.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been found to have several biochemical and physiological effects. It leads to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. Additionally, it can enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments. However, the inhibition of this compound can also lead to the development of resistance to chemotherapy and radiotherapy in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, making it an ideal tool for studying the role of this compound in DNA repair and cancer biology. Additionally, it has been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research include the development of new 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide inhibitors, the identification of biomarkers for response prediction, and the combination of this compound inhibitors with other targeted therapies.
Métodos De Síntesis
The synthesis of 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been described in the literature. It involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-(aminomethyl)piperidine, followed by acetylation of the resulting amine with acetic anhydride. The benzamide group is then introduced through the reaction of the resulting amine with 3-(bromomethyl)benzoic acid.
Aplicaciones Científicas De Investigación
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been extensively studied for its potential as an anticancer agent. It has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The compound has been shown to enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments. Additionally, it has been found to have a synergistic effect with other this compound inhibitors, leading to increased anticancer activity.
Propiedades
IUPAC Name |
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-10-17(22-21-12)23-8-6-15(7-9-23)20-18(25)14-4-3-5-16(11-14)19-13(2)24/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSQVMPKQQXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


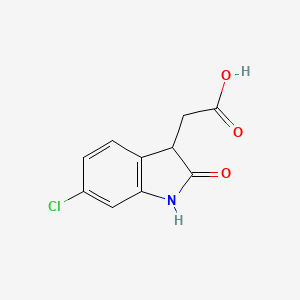
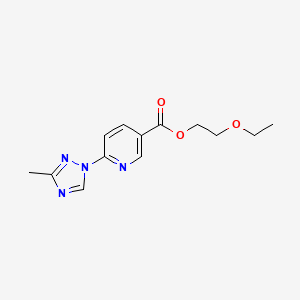

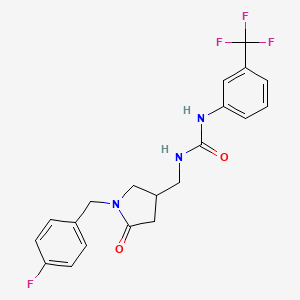
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)
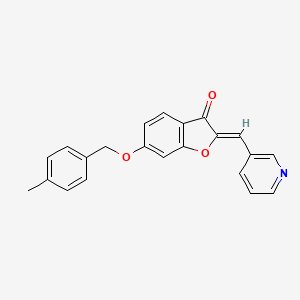
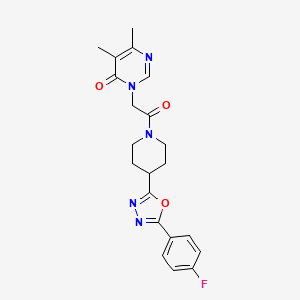
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2625085.png)
![3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2625089.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2625090.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2625091.png)
![3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2625094.png)
